molecular formula C16H18N2O4 B2474477 [2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate CAS No. 2361675-19-4

[2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate

Cat. No.: B2474477
CAS No.: 2361675-19-4
M. Wt: 302.33
InChI Key: RXTRNVRQLXEQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate is a useful research compound. Its molecular formula is C16H18N2O4 and its molecular weight is 302.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Systems

Research has shown that derivatives of “[2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate” serve as versatile synthons for the synthesis of polyfunctional heterocyclic systems. These systems include pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more, demonstrating the compound's utility in constructing complex molecular structures for various scientific applications (Pizzioli et al., 1998).

Synthesis of Fused Pyranones and Pyrimidinones

The compound has been utilized in the synthesis of fused pyranones and pyrimidinones, highlighting its role in creating cyclic compounds with potential applications in medicinal chemistry and material science (Ornik et al., 1990).

Electrophilic Amination and Cyclopropanol Transformation

A novel application involves the copper-catalyzed electrophilic amination of cyclopropanols, facilitating the synthesis of various β-aminoketones. This process, which includes C-C bond cleavage and Csp(3)-N bond formation, highlights the compound's versatility in introducing amino functionalities into cyclic structures under mild conditions (Ye & Dai, 2015).

Photochemical and Photophysical Applications

The compound and its derivatives find applications in photochemical studies, such as the development of photoiniferter compounds for nitroxide-mediated photopolymerization. These studies underline the potential of “this compound” derivatives in material science, especially in the creation of polymers with controlled structures and functionalities (Guillaneuf et al., 2010).

Cyclopropanation Processes and Aminoboration

Another interesting application is in cyclopropanation processes and the development of chiral cyclopropane units through aminoboration. These processes are critical for synthesizing conformationally restricted analogues of biologically active compounds, potentially leading to the discovery of new drugs and materials with enhanced properties (Sakae et al., 2014).

Properties

IUPAC Name

[2-[cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-3-14(19)17-12-6-4-11(5-7-12)16(21)22-10-15(20)18(2)13-8-9-13/h3-7,13H,1,8-10H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTRNVRQLXEQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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